Cas no 2137146-05-3 ((2R)-2-amino-N,N-dimethylbutanamide hydrochloride)

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride is a chiral organic compound characterized by its stereospecific (R)-configuration at the α-carbon. This hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The presence of both an amide and a tertiary amine group allows for versatile reactivity, particularly in peptide synthesis or as a building block for bioactive molecules. Its high enantiomeric purity ensures precise stereochemical outcomes in asymmetric synthesis. The compound is typically supplied as a white crystalline powder with well-defined melting points and solubility profiles, facilitating reproducible results in research and industrial processes. Proper handling under inert conditions is recommended to maintain integrity.
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride structure
2137146-05-3 structure
Product name:(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
CAS No:2137146-05-3
MF:C6H15ClN2O
MW:166.649100542068
CID:4639700
PubChem ID:132353881

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-N,N-dimethylbutanamide hydrochloride
    • Inchi: 1S/C6H14N2O.ClH/c1-4-5(7)6(9)8(2)3;/h5H,4,7H2,1-3H3;1H/t5-;/m1./s1
    • InChI Key: OCRNZSCBUMRWJZ-NUBCRITNSA-N
    • SMILES: C(=O)(N(C)C)[C@H](N)CC.Cl

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1266535-500mg
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95.0%
500mg
$153.0 2023-10-02
Enamine
EN300-1266535-1.0g
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-1266535-250mg
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95.0%
250mg
$83.0 2023-10-02
A2B Chem LLC
AX56088-50mg
(2R)-2-amino-n,n-dimethylbutanamide hydrochloride
2137146-05-3 95%
50mg
$73.00 2024-04-20
Aaron
AR01EITG-1g
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
1g
$339.00 2025-02-10
Aaron
AR01EITG-250mg
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
250mg
$140.00 2025-02-10
Aaron
AR01EITG-2.5g
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
2.5g
$639.00 2025-02-10
1PlusChem
1P01EIL4-500mg
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
500mg
$244.00 2023-12-19
1PlusChem
1P01EIL4-1g
(2R)-2-amino-N,N-dimethylbutanamide hydrochloride
2137146-05-3 95%
1g
$334.00 2023-12-19
A2B Chem LLC
AX56088-500mg
(2R)-2-amino-n,n-dimethylbutanamide hydrochloride
2137146-05-3 95%
500mg
$197.00 2024-04-20

Additional information on (2R)-2-amino-N,N-dimethylbutanamide hydrochloride

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride (CAS No: 2137146-05-3)

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride is a compound with the CAS registry number 2137146-05-3. This compound is a hydrochloride salt of (2R)-2-amino-N,N-dimethylbutanamide, which belongs to the class of amino amides. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties and potential applications.

The molecular formula of this compound is C8H16N2O·HCl, and its molecular weight is approximately 199.68 g/mol. The compound exhibits a crystalline structure and is soluble in water, making it suitable for various synthetic and analytical processes. The stereochemistry of the molecule is defined by the (R) configuration at the second carbon atom, which plays a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the potential of (2R)-2-amino-N,N-dimethylbutanamide hydrochloride as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of novel antibiotics and antiviral agents. The compound's ability to form stable amide bonds makes it an ideal building block for peptide synthesis, which is a critical area in drug discovery.

In terms of physical properties, (2R)-2-amino-N,N-dimethylbutanamide hydrochloride has a melting point of around 180°C and a boiling point of 350°C under standard conditions. Its solubility in organic solvents such as ethanol and methanol further enhances its utility in organic synthesis reactions. The compound is also known for its stability under various pH conditions, making it suitable for use in both acidic and basic environments.

The synthesis of (2R)-2-amino-N,N-dimethylbutanamide hydrochloride typically involves the reaction of (2R)-2-amino-N,N-dimethylbutanamide with hydrochloric acid. This process ensures the formation of the hydrochloride salt, which is more stable and easier to handle compared to the free base form. The reaction conditions are optimized to achieve high yields and purity levels, which are essential for its use in downstream applications.

One of the most promising applications of this compound is in the field of drug delivery systems. Researchers have investigated its potential as a carrier for poorly water-soluble drugs due to its ability to form inclusion complexes with such compounds. This property enhances the bioavailability of drugs, making it a valuable tool in pharmaceutical formulations.

In addition to its pharmaceutical applications, (2R)-2-amino-N,N-dimethylbutanamide hydrochloride has also found use in agrochemicals as a component in herbicides and insecticides. Its ability to interact with biological membranes makes it effective in disrupting pest resistance mechanisms, thereby improving crop yields.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that it degrades efficiently under aerobic conditions, reducing its persistence in the environment. This makes it an eco-friendly alternative to traditional chemicals used in various industries.

In conclusion, (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (CAS No: 2137146-05-3) is a versatile compound with a wide range of applications across different sectors. Its unique chemical properties, coupled with recent advancements in its synthesis and application techniques, position it as a key player in modern chemical research and development.

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